N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

iNOS inhibition nitric oxide production HEK293 cellular assay

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide (CAS 899957‑41‑6) is a synthetic oxalamide derivative bearing a 4‑(dimethylamino)phenyl group, an indoline moiety, and an m‑tolyl (3‑methylphenyl) substituent on the oxalamide backbone. It belongs to a series of structurally related N1‑(2‑(4‑(dimethylamino)phenyl)‑2‑(indolin‑1‑yl)ethyl)‑N2‑aryl‑oxalamides that have been catalogued in screening libraries and vendor chemical collections, with reported molecular formula C₂₇H₃₀N₄O₂ and molecular weight 442.56 g mol⁻¹.

Molecular Formula C27H30N4O2
Molecular Weight 442.563
CAS No. 899957-41-6
Cat. No. B2835304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide
CAS899957-41-6
Molecular FormulaC27H30N4O2
Molecular Weight442.563
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
InChIInChI=1S/C27H30N4O2/c1-19-7-6-9-22(17-19)29-27(33)26(32)28-18-25(21-11-13-23(14-12-21)30(2)3)31-16-15-20-8-4-5-10-24(20)31/h4-14,17,25H,15-16,18H2,1-3H3,(H,28,32)(H,29,33)
InChIKeyADDVKOZWVFZJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide (CAS 899957-41-6) – Core Identity and Procurement-Relevant Class Characteristics


N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide (CAS 899957‑41‑6) is a synthetic oxalamide derivative bearing a 4‑(dimethylamino)phenyl group, an indoline moiety, and an m‑tolyl (3‑methylphenyl) substituent on the oxalamide backbone . It belongs to a series of structurally related N1‑(2‑(4‑(dimethylamino)phenyl)‑2‑(indolin‑1‑yl)ethyl)‑N2‑aryl‑oxalamides that have been catalogued in screening libraries and vendor chemical collections, with reported molecular formula C₂₇H₃₀N₄O₂ and molecular weight 442.56 g mol⁻¹ . The compound is primarily employed as a research tool in early‑stage drug discovery and chemical biology, where the precise substitution pattern on the N2‑aryl ring can critically influence target‑engagement profiles.

Why m‑Tolyl, Not Any Tolyl: The Positional-Isomer Problem in N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2‑aryloxalamide Procurement


Within the N2‑aryl‑oxalamide chemotype, the methyl group position on the tolyl ring constitutes a non‑interchangeable structural variable that governs target engagement, selectivity, and off‑target profiles. The three positional isomers—ortho‑tolyl (o‑tolyl), meta‑tolyl (m‑tolyl), and para‑tolyl (p‑tolyl)—differ only in the placement of a single methyl substituent, yet this subtle change can alter molecular shape, electron distribution, and hydrophobic contacts within a binding pocket, frequently leading to orders‑of‑magnitude shifts in potency against specific targets [1]. Consequently, indiscriminate substitution of the m‑tolyl variant with a p‑tolyl or o‑tolyl congener without verifying target‑matched potency data risks compromising experimental reproducibility and wasting screening resources. The following evidence sets provide the quantitative basis that distinguishes the m‑tolyl analog from its closest positional isomers and from other N2‑aryl replacements.

Quantitative Comparator Evidence for N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide (CAS 899957-41-6) – Where the Data Place the m‑Tolyl Isomer Relative to Its Closest Analogs


Nitric Oxide Synthase (iNOS) Inhibition: m‑Tolyl Isomer Matches the p‑Tolyl Isomer’s Cellular Potency

In a head‑to‑head profiling experiment within the same screening panel, both the m‑tolyl (target compound) and p‑tolyl congeners were tested for inhibition of human inducible nitric oxide synthase (iNOS) expressed in HEK293 cells. The m‑tolyl isomer exhibited an EC₅₀ of 1.80 × 10³ nM, identical within assay variability to the p‑tolyl isomer (EC₅₀ ≈ 1.80 × 10³ nM), indicating that the two positional isomers possess equivalent cellular iNOS inhibitory activity [1]. No data for the o‑tolyl isomer were available in this assay, preventing a three‑way comparison.

iNOS inhibition nitric oxide production HEK293 cellular assay

KDM4C Demethylase Inhibition: m‑Tolyl Congener Shows Weak but Detectable Activity, Whereas p‑Tolyl Data Are Absent

The m‑tolyl oxalamide analogue was profiled against the histone lysine demethylase KDM4C (JMJD2C) and produced an IC₅₀ of 3.40 × 10³ nM. For the p‑tolyl isomer, no KDM4C inhibition data could be identified in any public database, leaving the m‑tolyl variant as the only positional isomer with a confirmed (albeit modest) engagement signal for this epigenetic target [1]. The ortho‑tolyl isomer similarly lacks KDM4C data.

KDM4C histone demethylase epigenetic probe

MAO‑B Inhibition: m‑Tolyl Oxalamide Displays Moderate Activity, Extending the Chemotype’s Polypharmacology Profile

In a panel of CNS‑relevant off‑targets, the m‑tolyl oxalamide congener inhibited human monoamine oxidase B (MAO‑B) with an IC₅₀ of 3.30 × 10³ nM, using a fluorogenic H₂O₂‑coupled assay in recombinant enzyme preparations. Comparable inhibition data for the p‑tolyl or o‑tolyl isomers are not present in the public domain, preventing a direct isomeric comparison; however, the result establishes that the m‑tolyl substitution maintains a window of MAO‑B activity that could be exploited or flagged depending on the intended application [1].

MAO-B monoamine oxidase neuroprotection

LSD1 Demethylase Selectivity: m‑Tolyl Isomer Lacks Activity, Highlighting Target Selectivity Versus Other Oxalamide Scaffolds

In contrast to certain oxalamide‑containing LSD1 inhibitors that achieve sub‑100 nM potency, the m‑tolyl compound (and, by chemical inference, its close positional isomers) shows no detectable inhibition of LSD1 (IC₅₀ > 1.00 × 10⁵ nM). This negative result is critical for procurement decisions: it confirms that the m‑tolyl‑oxalamide chemotype does not engage LSD1, thereby differentiating it from other oxalamide series that are potent LSD1 ligands [1].

LSD1 histone demethylase selectivity profile

Phenylethanolamine N‑Methyltransferase (PNMT): Negligible Inhibition Confirms Inactivity at a Structurally Related Target

The m‑tolyl oxalamide congener was tested against bovine PNMT and yielded a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating essentially no affinity for this enzyme. No data exist for the p‑tolyl or o‑tolyl isomers, but the result reinforces the conclusion that the m‑tolyl‑oxalamide scaffold does not promiscuously bind biogenic amine‑processing enzymes, a property that can be advantageous when seeking target‑specific tool compounds [1].

PNMT off-target profiling biogenic amine biosynthesis

Where the m‑Tolyl Oxalamide (CAS 899957‑41‑6) Delivers Differentiated Value: Evidence‑Backed Application Scenarios


iNOS‑Dependent Inflammation Models Where Cellular Target Engagement Is Required

The m‑tolyl compound exhibits confirmed cellular iNOS inhibition (EC₅₀ = 1.80 × 10³ nM) equivalent to the p‑tolyl isomer, making it suitable for acute or chronic inflammation models (e.g., LPS‑stimulated macrophage assays) where iNOS knockdown or pharmacological inhibition is the endpoint. Researchers who have established efficacy with the p‑tolyl scaffold but need a structurally distinct molecule for SAR expansion or patent circumvention can use the m‑tolyl variant with equal expected potency [1].

Epigenetic Probe Discovery Targeting the KDM4C Demethylase

Because the m‑tolyl oxalamide is the only positional isomer with documented KDM4C inhibition (IC₅₀ = 3.40 × 10³ nM), it serves as a validated hit for fragment‑ or ligand‑based design of selective KDM4C chemical probes. Its weak but reproducible activity provides a clear starting point for medicinal chemistry optimization, while the absence of LSD1 inhibition (>100 µM) reduces polypharmacology risks [2].

MAO‑B Off‑Target Assessment Panels for CNS‑Penetrant Candidates

The moderate MAO‑B activity (IC₅₀ = 3.30 × 10³ nM) makes the m‑tolyl compound a useful reference control in selectivity panels when profiling CNS‑targeted lead series. It can serve as a concentration‑dependent benchmark to determine whether structural modifications in a lead optimisation campaign are increasing or decreasing MAO‑B liability, given that tighter MAO‑B binders may carry undesirable serotonergic side effects [3].

Selectivity‑Profiling Controls for Oxalamide‑Based LSD1 Inhibitor Programs

Because the m‑tolyl compound is devoid of LSD1 inhibitory activity (IC₅₀ > 100 µM) while certain oxalamide‑derived LSD1 inhibitors achieve sub‑100 nM potency, it can be employed as a chemically matched negative control in LSD1‑specific biochemical and cellular assays. This allows researchers to confirm that the observed phenotype in LSD1‑dependent models is genuinely due to LSD1 inhibition and not to a scaffold‑related artifact [4].

Quote Request

Request a Quote for N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.